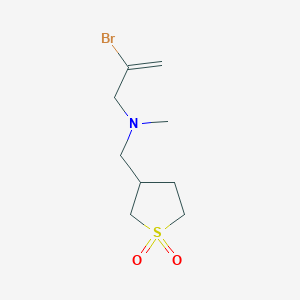
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a molecular formula of C9H16BrNO2S and a molecular weight of 282.2 g/mol . This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromoallyl group and a methylamino group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromoallyl group is introduced to the tetrahydrothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
化学反应分析
Types of Reactions
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromoallyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromoallyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an ethyl group instead of an allyl group.
3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride: Contains a hydroxyamino group instead of a bromoallyl group.
Uniqueness
The presence of the bromoallyl group in 3-(((2-Bromoallyl)(methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide imparts unique reactivity and potential bioactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H16BrNO2S |
|---|---|
分子量 |
282.20 g/mol |
IUPAC 名称 |
2-bromo-N-[(1,1-dioxothiolan-3-yl)methyl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C9H16BrNO2S/c1-8(10)5-11(2)6-9-3-4-14(12,13)7-9/h9H,1,3-7H2,2H3 |
InChI 键 |
IUBWPUWMSHCAGW-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CCS(=O)(=O)C1)CC(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
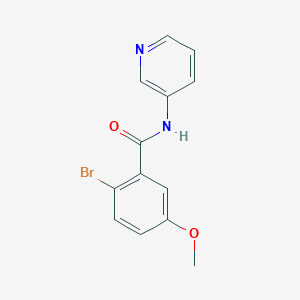
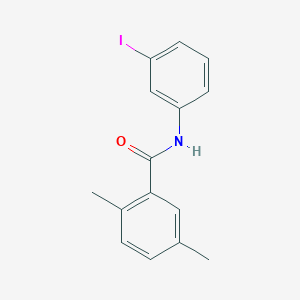
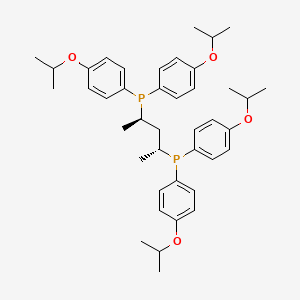
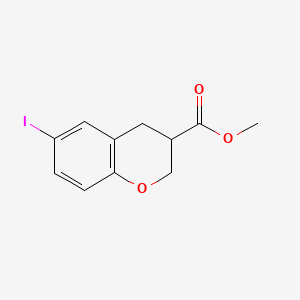
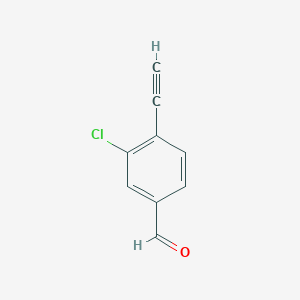
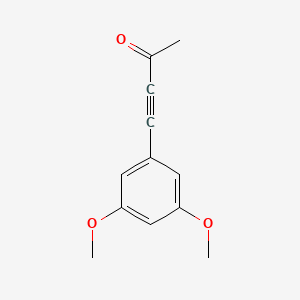

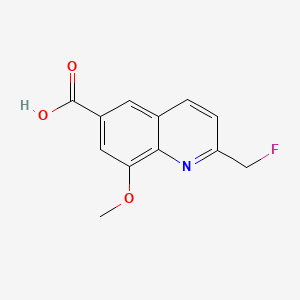
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)

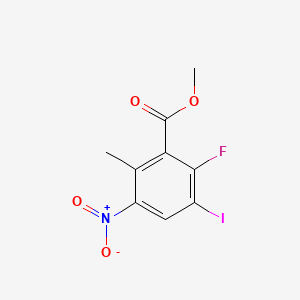
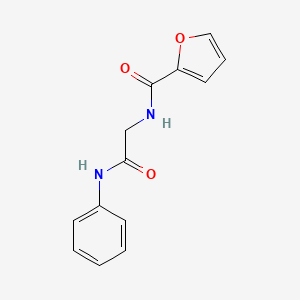
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
